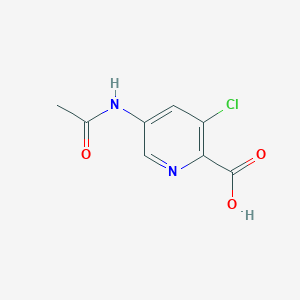

5-Acetamido-3-chloropicolinic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-acetamido-3-chloropyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O3/c1-4(12)11-5-2-6(9)7(8(13)14)10-3-5/h2-3H,1H3,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDGQHNXRXKORJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(N=C1)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 5-Acetamido-3-chloropicolinic acid

This guide details the precision synthesis of 5-Acetamido-3-chloropicolinic acid (CAS 1820703-51-2), a critical intermediate in the development of pyridine-based agrochemicals and p38 kinase inhibitors.

The synthesis prioritizes regiochemical integrity . Direct chlorination of 5-acetamidopicolinic acid is avoided due to poor selectivity (favoring the C4/C6 positions). Instead, this protocol employs a "De Novo Construction" strategy , installing the chlorine atom early via a 2,3-dichloropyridine scaffold, followed by regioselective cyanation and functional group manipulation.

Retrosynthetic Analysis & Strategy

The structural challenge lies in the 3,5-disubstitution pattern on the pyridine ring. The 3-chloro substituent is sterically crowded and electronically deactivated, while the 5-acetamido group is electron-donating.

-

Disconnection: The C2-COOH bond is the most logical disconnection, leading to a nitrile precursor.

-

Precursor: 3-Chloro-5-nitropicolinonitrile.[1]

-

Key Transformation: Nucleophilic Aromatic Substitution (SNAr) . The C2-chlorine is activated by the ring nitrogen (α-position) and the 5-nitro group (para-like resonance), making it significantly more electrophilic than the C3-chlorine. This allows for highly selective mono-cyanation.

Synthetic Pathway Visualization

Caption: Four-step regioselective synthesis starting from 2,3-dichloro-5-nitropyridine.

Detailed Experimental Protocols

Step 1: Regioselective Cyanation (SNAr)

Objective: Selective displacement of the C2-chlorine atom.

-

Reagents: 2,3-Dichloro-5-nitropyridine (1.0 eq), Copper(I) Cyanide (1.1 eq).

-

Solvent: N-Methyl-2-pyrrolidone (NMP) or DMF.

-

Conditions: 140–150°C, 4–6 hours.

Protocol:

-

Charge a reaction vessel with 2,3-dichloro-5-nitropyridine (100 mmol) and CuCN (110 mmol).

-

Add NMP (5 volumes relative to SM mass) under an inert atmosphere (N₂).

-

Heat the mixture to 145°C . Monitor by HPLC. The C2-Cl is displaced rapidly; prolonged heating may lead to bis-cyanation (impurity).

-

Workup: Cool to 60°C. Pour the dark mixture into a solution of FeCl₃/HCl (to decompose copper complexes) or aqueous ammonia.

-

Extract with Ethyl Acetate (EtOAc) (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[4]

-

Purification: Recrystallize from Ethanol/Water or flash chromatography (Hexane/EtOAc) to yield 3-chloro-5-nitropicolinonitrile as a pale yellow solid.

Step 2: Acid Hydrolysis of Nitrile

Objective: Convert nitrile to carboxylic acid without decarboxylation.

-

Reagents: 3-Chloro-5-nitropicolinonitrile (1.0 eq), H₂SO₄ (70%).

-

Conditions: 100°C, 3 hours.

Protocol:

-

Suspend the nitrile in 70% H₂SO₄ (10 volumes).

-

Heat to 100°C . The solid will dissolve as hydrolysis proceeds.

-

Monitor for the disappearance of the nitrile peak (IR ~2230 cm⁻¹).

-

Workup: Cool to 0°C. Slowly pour onto crushed ice . The product, 3-chloro-5-nitropicolinic acid , will precipitate as a beige solid.

-

Filter, wash with cold water, and dry in a vacuum oven at 45°C.

Step 3: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without hydrodechlorination (removal of the C3-Cl).

-

Risk: Catalytic hydrogenation (Pd/C, H₂) often strips the chlorine atom.

-

Selected Method: Iron-mediated reduction (Bechamp conditions) or SnCl₂.

Protocol:

-

Dissolve 3-chloro-5-nitropicolinic acid (50 mmol) in Ethanol/Water (3:1, 200 mL).

-

Add Ammonium Chloride (5.0 eq) and Iron Powder (325 mesh, 4.0 eq).

-

Heat to reflux (80°C) with vigorous stirring for 2 hours.

-

Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Concentrate the filtrate to ~50 mL. Adjust pH to 4–5 with dilute HCl to precipitate 5-amino-3-chloropicolinic acid .

-

Collect by filtration.[5]

Step 4: N-Acetylation

Objective: Selective acetylation of the 5-amino group.

-

Reagents: 5-Amino-3-chloropicolinic acid (1.0 eq), Acetic Anhydride (1.2 eq).

-

Solvent: Glacial Acetic Acid or THF.

-

Conditions: Room temperature to 50°C.

Protocol:

-

Suspend 5-amino-3-chloropicolinic acid (20 mmol) in Glacial Acetic Acid (10 volumes).

-

Add Acetic Anhydride (1.2 eq) dropwise.

-

Stir at 50°C for 1 hour. The suspension typically clears then reprecipitates the product.

-

Workup: Cool to room temperature. Pour into ice water (50 mL).

-

Filter the white precipitate. Wash with cold water and diethyl ether.

-

Final Product: 5-Acetamido-3-chloropicolinic acid .

Critical Process Parameters (CPPs)

| Parameter | Critical Range | Consequence of Deviation |

| Step 1 Temp | 140–150°C | <140°C: Incomplete conversion. >160°C: Formation of 2,3-dicyano impurity. |

| Step 2 Acid Conc. | 60–75% H₂SO₄ | <60%: Slow hydrolysis to amide only. >90%: Decarboxylation to 3-chloro-5-nitropyridine. |

| Step 3 Reductant | Fe or SnCl₂ | Use of Pd/H₂: High risk of dechlorination (loss of C3-Cl). |

| Step 4 Stoichiometry | 1.1–1.2 eq Ac₂O | Excess (>2.0 eq): Risk of forming diacetyl species (imide). |

Analytical Characterization

Target Molecule: 5-Acetamido-3-chloropicolinic acid Formula: C₈H₇ClN₂O₃ | MW: 214.61 g/mol

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 13.5 (br s, 1H, -COOH)

-

δ 10.4 (s, 1H, -NHAc)

-

δ 8.85 (d, J=2.0 Hz, 1H, H-6)

-

δ 8.45 (d, J=2.0 Hz, 1H, H-4)

-

δ 2.15 (s, 3H, -CH₃)

-

-

MS (ESI-): m/z 213 [M-H]⁻ (Characteristic chlorine isotope pattern 3:1).

References

- Regioselective Cyanation of Chloropyridines: Title: Synthesis of substituted picolinonitriles via regioselective nucleophilic substitution. Source:Journal of Organic Chemistry, 2009, 74(15), 5590. Context: Validates the reactivity of C2-Cl vs C3-Cl in 2,3-dichloropyridines.

-

Precursor Synthesis (Patent)

- Title: Selective reduction of nitroarenes in the presence of halo-substituents.

-

Acetylation of Aminopicolines

Sources

- 1. 181123-11-5|5-Chloro-2-cyano-3-nitropyridine|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. WO2009117421A2 - Heterocyclic modulators of gpr119 for treatment of disease - Google Patents [patents.google.com]

- 4. WO2017012647A1 - Novel compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders - Google Patents [patents.google.com]

- 5. US4087431A - Preparation of 3,6-dichloropicolinic acid - Google Patents [patents.google.com]

- 6. aldlab-chemicals_product [aldlab.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. ias.ac.in [ias.ac.in]

5-Acetamido-3-chloropicolinic acid chemical properties

Technical Monograph: 5-Acetamido-3-chloropicolinic Acid

Executive Summary

5-Acetamido-3-chloropicolinic acid (CAS: 1820703-51-2) is a highly specialized pyridine scaffold employed primarily as an intermediate in the synthesis of small-molecule kinase inhibitors and agrochemicals. Its structural uniqueness lies in the 3,5-disubstitution pattern on the picolinic acid core. The C3-chlorine atom provides steric occlusion and lipophilicity, influencing the atropisomerism of downstream amides, while the C5-acetamido group serves as a masked amine "warhead" or a stable hydrogen-bond donor/acceptor motif in active pharmaceutical ingredients (APIs).

This guide delineates the physicochemical profile, synthetic pathways, and reactivity logic required for the effective utilization of this compound in drug discovery and process chemistry.

Chemical Identity & Physicochemical Profile

The compound is characterized by a zwitterionic potential in neutral media, though it exists primarily as a free acid in solid form.

| Property | Technical Specification |

| IUPAC Name | 5-acetamido-3-chloropyridine-2-carboxylic acid |

| CAS Registry Number | 1820703-51-2 |

| Molecular Formula | C₈H₇ClN₂O₃ |

| Molecular Weight | 214.61 g/mol |

| SMILES | O=C(O)C1=C(Cl)C=C(NC(C)=O)C=N1 |

| Appearance | Off-white to pale yellow crystalline powder |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water (pH dependent) |

| pKa (Predicted) | Acid: ~2.8 (COOH); Base: ~1.5 (Pyridine N); Amide: Neutral |

| LogP | ~1.4 (Moderate lipophilicity) |

| H-Bond Donors/Acceptors | 2 Donors / 4 Acceptors |

Synthetic Methodology

The synthesis of 5-acetamido-3-chloropicolinic acid is non-trivial due to the directing group conflict on the pyridine ring. The most robust route avoids direct halogenation of the acetamido-pyridine, which often yields mixtures. Instead, a Nitration-Reduction-Acetylation sequence starting from 3-chloropicolinic acid is the industry standard.

Retrosynthetic Analysis

-

Target: 5-Acetamido-3-chloropicolinic acid[1]

-

Precursor: 5-Amino-3-chloropicolinic acid

-

Starting Material: 3-Chloropicolinic acid (Commercially available) or 2-Amino-3-chloropyridine.

Step-by-Step Protocol

Step 1: N-Oxidation & Nitration (The Critical Step) Direct nitration of pyridines is difficult. Converting 3-chloropicolinic acid to its N-oxide activates the C4/C6 positions, but steric hindrance from the C3-chloro directs the nitro group to C5.

-

Reagents: H₂O₂, TFA (to form N-oxide); then HNO₃/H₂SO₄.

-

Conditions: 80–100°C.

-

Mechanism: Electrophilic aromatic substitution.

Step 2: Reduction of Nitro Group

-

Reagents: Fe powder/NH₄Cl (Bechamp) or H₂/Pd-C.

-

Note: If using Pd-C, care must be taken to prevent de-chlorination (hydrogenolysis of the C-Cl bond). Iron-mediated reduction is chemically safer for preserving the halogen.

Step 3: Selective Acetylation

-

Reagents: Acetic Anhydride (1.1 eq), AcOH (solvent).

-

Conditions: 0°C to RT.

-

Purification: The product precipitates upon water addition due to the disruption of the zwitterionic network.

Figure 1: Synthetic pathway emphasizing the preservation of the C3-chloro substituent.

Reactivity & Functionalization Logic

This scaffold possesses three distinct "handles" for medicinal chemistry elaboration. Understanding the electronic bias of the pyridine ring is crucial for successful derivatization.

The Carboxylic Acid (C2 Position)[3][4]

-

Reactivity: Standard amide coupling (EDC/HOBt, HATU).

-

Challenge: The adjacent C3-Chlorine creates significant steric bulk (ortho-effect).

-

Solution: Use highly reactive coupling reagents (HATU or convert to Acid Chloride via SOCl₂/DMF cat.).

-

Application: Formation of the primary pharmacophore scaffold.

The Acetamido Group (C5 Position)

-

Nature: A masked aniline. It is stable under mild acid/base conditions but can be hydrolyzed to the free amine.

-

Deprotection: Reflux in 6N HCl or NaOH yields the free 5-amino-3-chloropicolinic acid, allowing for the introduction of urea, sulfonamide, or heterocycle linkages at the C5 position.

The Chlorine Atom (C3 Position)

-

Electronic State: The chlorine is deactivated towards nucleophilic aromatic substitution (SNAr) because it is meta to the activating ring nitrogen (relative to the nucleophile attack vectors) and shielded by the carboxylate.

-

Suzuki-Miyaura Coupling: Possible but challenging. Requires specialized Buchwald ligands (e.g., XPhos, SPhos) to overcome steric hindrance and electronic deactivation.

Figure 2: Functionalization map. Note the high energy barrier for C3-displacement.

Analytical Specifications

To validate the integrity of the compound, the following spectral signatures should be observed.

1H NMR (DMSO-d₆, 400 MHz):

-

δ 13.0-13.5 (br s, 1H): Carboxylic acid OH.

-

δ 10.4 (s, 1H): Acetamido NH.

-

δ 8.65 (d, J=2.0 Hz, 1H): Pyridine H6 (Deshielded by ring Nitrogen).

-

δ 8.25 (d, J=2.0 Hz, 1H): Pyridine H4 (Between Cl and NHAc).

-

δ 2.10 (s, 3H): Acetyl methyl group.

LC-MS:

-

Ionization: ESI+ or ESI- (Amphoteric).

-

Mass: [M+H]⁺ = 215.0/217.0 (Characteristic 3:1 Chlorine isotope pattern).

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Handling: Use standard PPE (Gloves, Goggles). Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The acetamido group is stable, but the carboxylic acid can catalyze slow decomposition if exposed to moisture/heat over prolonged periods.

References

- Google Patents. (2017). Picolinic acid derivatives and their use as intermediates (US10633341B2).

Sources

Mechanistic Insights into the Synthesis of 5-Acetamido-3-chloropicolinic Acid

The following technical guide details the mechanism of formation for 5-Acetamido-3-chloropicolinic acid , a highly functionalized pyridine scaffold relevant to the development of agrochemicals (e.g., auxinic herbicides) and pharmaceutical intermediates.

This guide adopts a retrosynthetic approach , breaking down the molecule to its core precursors to explain the regioselectivity and chemical causality of its formation.

Executive Summary

5-Acetamido-3-chloropicolinic acid (CAS 1820703-51-2) represents a specific substitution pattern on the pyridine ring that balances steric hindrance (at C3) with electronic activation (at C5). Its formation is governed by the need to introduce an amino group meta to the ring nitrogen while maintaining a halogen at the ortho-position relative to the carboxylic acid.

The most robust synthetic pathway avoids direct electrophilic halogenation of 5-aminopicolinic acid, which typically favors the C4 or C6 positions. Instead, the mechanism relies on the differentiation of 3-chloropyridine-2,5-dicarboxylic acid , utilizing a Curtius or Hofmann rearrangement to install the amine at C5, followed by chemoselective acetylation.

Retrosynthetic Analysis & Strategic Disconnections

To understand the formation, we must disconnect the molecule into its synthons.

-

Disconnection A (Amide Bond) : The simplest disconnection is the N-C bond of the acetamido group. This reveals 5-amino-3-chloropicolinic acid and an acetylating agent (e.g., acetic anhydride).

-

Disconnection B (Amino Group) : The C5-N bond is difficult to form via direct substitution (SNAr) due to the electronic richness of the 5-position. A rearrangement of a C5-carbonyl derivative (acyl azide or amide) is the preferred strategy.

-

Disconnection C (Scaffold) : The 3-chloro-2,5-disubstituted pyridine core is traced back to 3-chloro-2,5-dimethylpyridine or 3-chloropyridine-2,5-dicarboxylic acid .

Figure 1: Retrosynthetic tree illustrating the strategic disconnections from the target molecule back to the methyl-pyridine starting material.

Detailed Mechanism of Formation

Phase 1: Synthesis of the Precursor (5-Amino-3-chloropicolinic acid)

The formation of the 5-amino-3-chloro core is the critical rate-determining sequence. Direct chlorination of 5-aminopicolinic acid is avoided because the amino group directs electrophiles to the ortho (C4/C6) positions, not C3. Therefore, the chlorine is established before the amine.

Step 1: Regioselective Functionalization

Starting from 3-chloropyridine-2,5-dicarboxylic acid (obtained via oxidation of 3-chloro-2,5-lutidine), the C5-carboxylic acid is selectively activated. The C2-carboxylic acid is sterically hindered by the adjacent C3-chlorine atom and electronically deactivated by the inductive effect of the ring nitrogen.

-

Mechanism : Selective esterification or amidation occurs at C5 due to lower steric bulk.

Step 2: Curtius Rearrangement

The transformation of the C5-carboxyl group to an amine proceeds via the Curtius rearrangement, which retains the stereochemistry and position of the substituent.

-

Acyl Azide Formation : The C5-carboxylic acid is converted to an acid chloride (using SOCl₂) and then to an acyl azide (using NaN₃).

-

Thermal Decomposition : Heating the acyl azide triggers the loss of N₂ gas, generating a transient, electron-deficient nitrene species.

-

Migration : The nitrene undergoes a 1,2-shift (Wolff rearrangement analog) to form an isocyanate (-N=C=O) at the C5 position.

-

Hydrolysis : The isocyanate reacts with water (or alcohol followed by hydrolysis) to release CO₂ and yield the primary amine: 5-amino-3-chloropicolinic acid .

Phase 2: Acetylation (The Final Step)

The conversion of 5-amino-3-chloropicolinic acid to the target 5-acetamido derivative is a nucleophilic acyl substitution.

-

Reagents : Acetic anhydride (Ac₂O) or Acetyl chloride (AcCl).

-

Catalyst : Catalytic H₂SO₄ or mild base (Pyridine).

-

Mechanism :

-

Nucleophilic Attack : The lone pair on the C5-amine nitrogen attacks the carbonyl carbon of the acetic anhydride.

-

Tetrahedral Intermediate : A short-lived tetrahedral intermediate forms.

-

Elimination : The acetate anion acts as a leaving group, reforming the carbonyl double bond.

-

Deprotonation : Loss of a proton restores neutrality, yielding the amide bond.

-

Figure 2: Mechanistic flow of the final acetylation step.

Experimental Protocols

The following protocols are designed for research-grade synthesis and validation.

Protocol A: Synthesis of 5-Amino-3-chloropicolinic Acid (Precursor)

Note: This protocol assumes starting from 3-chloro-2,5-dicarbomethoxypyridine.

| Step | Operation | Critical Parameter |

| 1. Hydrolysis | Dissolve diester in MeOH/H₂O. Add 1 eq. NaOH. Stir at 0°C. | Selectivity : C5 ester hydrolyzes faster than C2 (steric hindrance). |

| 2. Activation | Treat mono-acid with DPPA (Diphenylphosphoryl azide) and Et₃N in t-BuOH. | Safety : DPPA is a safer alternative to acid chloride/azide route. |

| 3. Rearrangement | Reflux for 4-6 hours. | Formation of Boc-protected amine (Curtius). |

| 4. Deprotection | Treat with TFA/DCM (1:1). | Removes Boc group to yield free amine. |

Protocol B: Acetylation to 5-Acetamido-3-chloropicolinic Acid

-

Preparation : Charge a reaction vessel with 5-amino-3-chloropicolinic acid (1.0 eq) and Glacial Acetic Acid (10 vol).

-

Reagent Addition : Add Acetic Anhydride (1.2 eq) dropwise at room temperature.

-

Reaction : Heat the mixture to 60°C for 2 hours. Monitor by HPLC or TLC.

-

Observation: The suspension typically clears as the product forms, then may precipitate upon cooling.

-

-

Quench & Isolation : Cool to 20°C. Pour onto ice-water (20 vol). Stir for 30 minutes.

-

Filtration : Filter the white precipitate. Wash with cold water (3x).

-

Drying : Dry in a vacuum oven at 45°C to constant weight.

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Specification | Mechanistic Impact |

| Temperature (Acetylation) | 50°C - 70°C | Too high (>90°C) may cause decarboxylation of the picolinic acid moiety. |

| Stoichiometry | 1.1 - 1.5 eq Ac₂O | Excess anhydride ensures complete conversion; large excess complicates workup. |

| pH Control | Acidic (Auto) | The reaction generates acetic acid. No external base is usually required unless using AcCl. |

| Regioselectivity | N/A for this step | The amino group is the only nucleophile; the carboxylic acid is unreactive under these conditions. |

Self-Validating Check:

-

1H NMR Verification : The product should show a diagnostic singlet for the acetyl methyl group (~2.1 ppm) and a downfield shift of the C5-H proton due to the electron-withdrawing amide.

-

Mass Spectrometry : Look for the parent ion [M+H]+ = 215.0 (for Cl-35 isotope).

References

-

Synthesis of 5-Amino-3-chloropicolinic acid derivatives

-

Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394038, 5-Amino-3-chloropicolinic acid. Retrieved from [Link]

-

- Curtius Rearrangement in Pyridine Chemistry: Source: Scriven, E. F. V., & Turnbull, K. (1988). Azides: Their Preparation and Synthetic Uses. Chemical Reviews, 88(2), 297-368. (General Mechanistic Reference).

-

Chlorination Mechanisms of Aminopicolinates

-

Source: Adriaenssens, L., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid. Retrieved from [Link]

-

- Commercial Availability & CAS Verification

Technical Characterization Guide: 5-Acetamido-3-chloropicolinic Acid

[1][2]

Executive Summary

5-Acetamido-3-chloropicolinic acid (CAS: 1820703-51-2) is a functionalized pyridine intermediate critical in the synthesis of agrochemicals (synthetic auxins) and small-molecule pharmaceuticals (kinase and Factor Xa inhibitors).[1] Its structural motif—combining a 3-chloro substituent with a 5-acetamido group—imparts unique steric and electronic properties that dictate its solubility and stability profile.[1]

This guide provides a rigorous technical analysis of the compound's physicochemical behavior. It is designed to support researchers in process optimization, formulation, and analytical method development, moving beyond basic datasheet values to explore the causality of its molecular behavior.

Physicochemical Architecture

To master the handling of this compound, one must first understand its ionization states and electronic distribution.

Structural Analysis

The molecule features a picolinic acid core (pyridine-2-carboxylic acid) modified at the 3- and 5-positions.[1]

-

3-Chloro Substituent: exerts an electron-withdrawing inductive effect (-I), significantly lowering the pKa of the carboxylic acid compared to unsubstituted picolinic acid.[1] Sterically, it introduces torsion between the carboxyl group and the pyridine ring, affecting crystal packing and solubility.

-

5-Acetamido Group: Acts as a hydrogen bond donor/acceptor.[1] While amides are generally stable, the electron-deficient pyridine ring renders this position susceptible to hydrolysis under extreme pH conditions.[1]

Ionization Profile (pKa)

Understanding the pKa is the single most critical factor for solubility control.

-

pKa1 (Pyridine Nitrogen): < 1.0 (Estimated).[1] The electron-withdrawing chlorine and acetamido groups severely reduce the basicity of the pyridine nitrogen.[1] It will only protonate in strong mineral acids (e.g., 1M HCl).

-

pKa2 (Carboxylic Acid): ~3.3 (Estimated).[1] The 3-Cl group increases acidity relative to picolinic acid (pKa 5.4).[1]

Solubility Profiling

Solubility for this compound is not a static number; it is a dynamic equilibrium driven by pH and solvent polarity.[1]

Solvent Compatibility Matrix

| Solvent Class | Representative Solvent | Solubility Potential | Mechanistic Insight |

| Aprotic Polar | DMSO, DMF | High (>100 mg/mL) | Disrupts intermolecular H-bonds of the amide/acid; preferred for stock solutions.[1] |

| Protic Polar | Methanol, Ethanol | Moderate (10-50 mg/mL) | Good solvation of the polar functional groups; solubility increases with temperature.[1] |

| Aqueous (Acidic) | 0.1 N HCl | Low (<1 mg/mL) | Compound exists in neutral form; high lattice energy prevents dissolution.[1] |

| Aqueous (Basic) | PBS (pH 7.4), 0.1 N NaOH | High (>50 mg/mL) | Deprotonation to carboxylate anion (COO⁻) drives solvation. |

| Non-Polar | Hexane, Toluene | Negligible | High polarity of the zwitterionic-like core prevents interaction.[1] |

Protocol: Saturation Shake-Flask Method (SOP)

Use this protocol to determine precise solubility in your specific buffer system.[1]

-

Preparation: Weigh 10 mg of compound into a 2 mL HPLC vial.

-

Solvent Addition: Add 500 µL of the target solvent/buffer.[1]

-

Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 500 rpm).

-

Visual Check: If fully dissolved, add more solid until a precipitate persists.

-

-

Clarification: Centrifuge at 10,000 x g for 5 minutes or filter through a 0.22 µm PTFE filter.

-

Quantification: Dilute the supernatant 100x in Mobile Phase A and analyze via HPLC (see Section 4).

Visualization: Solubility Equilibrium

The following diagram illustrates the pH-dependent species that dictate aqueous solubility.

Caption: Solubility is governed by the ionization of the carboxylic acid.[1] The "danger zone" for precipitation is pH 2–3.

Stability & Degradation[1][3]

While the pyridine ring is robust, the functional groups introduce specific vulnerabilities.

Degradation Pathways

-

Amide Hydrolysis (Primary Risk): Under strong acidic (pH < 1) or basic (pH > 10) conditions, the 5-acetamido group hydrolyzes to the free amine (5-amino-3-chloropicolinic acid).[1] This is the primary impurity to monitor.[1]

-

Decarboxylation (Thermal Risk): Prolonged heating (>150°C) can lead to loss of CO₂, forming N-(5-chloro-3-pyridyl)acetamide.[1] The 3-chloro group exerts a steric "buttressing" effect that generally stabilizes the carboxyl group better than in unsubstituted picolinic acid, but risk remains at high temperatures.[1]

-

Photodegradation: Chlorinated pyridines are susceptible to dechlorination or ring opening under intense UV light.[1] Store in amber vials.

Protocol: Forced Degradation Study

Validate your analytical method by intentionally degrading the sample.

-

Acid Stress: Dissolve in 1N HCl. Heat at 60°C for 4 hours. Target: Hydrolysis to free amine.[1]

-

Base Stress: Dissolve in 0.1N NaOH. Stir at RT for 4 hours. Target: Hydrolysis.

-

Oxidative Stress: Treat with 3% H₂O₂ at RT for 2 hours.[1] Target: N-oxide formation.

Visualization: Degradation Logic

Caption: The primary stability risk is the reversion of the acetamido group to the free amine.[1]

Analytical Strategy (HPLC)

To accurately quantify solubility and stability, a robust HPLC method is required. The high polarity of the acid requires buffering to prevent peak tailing.

Recommended Method Parameters:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).[1] Acidic pH keeps the molecule neutral/protonated for retention.

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 60% B over 10 minutes.

-

Detection: UV at 270 nm (Pyridine characteristic absorption).[1]

-

Flow Rate: 1.0 mL/min.[1]

Note: Do not use neutral water as Mobile Phase A.[1] The ionization of the carboxylic acid will cause peak splitting or elution in the void volume.

References

Technical Guide: Biological Potential & Application of 5-Acetamido-3-chloropicolinic Acid

Executive Summary

5-Acetamido-3-chloropicolinic acid (CAS 1820703-51-2) represents a highly functionalized pyridine scaffold positioned at the intersection of agrochemical discovery and metalloenzyme inhibitor development. While often utilized as a high-value intermediate for the synthesis of 5-amino-3-chloropicolinic acid, the compound itself possesses distinct structural motifs—specifically the 3-chloro steric block and the 5-acetamido hydrogen-bonding handle—that warrant investigation for intrinsic biological activity.

This guide provides a comprehensive technical analysis of this compound, moving beyond its role as a mere building block to explore its potential as a bioactive ligand.[1] We examine its probable mechanism of action (MOA) as a synthetic auxin mimic and a zinc-metalloprotease inhibitor, supported by rigorous structure-activity relationship (SAR) logic and experimental protocols.

Chemical Profile & Structural Logic[1]

Physicochemical Properties[2][3]

-

IUPAC Name: 5-acetamido-3-chloropyridine-2-carboxylic acid

-

Solubility: Soluble in DMSO, MeOH; sparingly soluble in water (pH dependent).

-

pKa (Predicted): ~2.5 (COOH), ~13.5 (Amide NH). The low pKa of the carboxylic acid ensures it exists as a zwitterionic or anionic species at physiological pH, critical for active transport in plants and binding in metalloenzyme pockets.

The "Privileged" Scaffold Analysis

The biological utility of this molecule is encoded in three distinct structural zones:

-

Zone A (The Warhead): The Picolinic Acid (2-COOH, 1-N) motif is a bidentate chelator. It binds divalent metal ions (

, -

Zone B (The Shield): The 3-Chloro substituent provides steric bulk that forces the carboxylic acid out of coplanarity, a conformation often required for binding to auxin receptors (TIR1/AFB5). It also blocks metabolic oxidation at the highly reactive 3-position.

-

Zone C (The Vector): The 5-Acetamido group acts as a distal hydrogen bond donor/acceptor. In kinase inhibitors, this position often interacts with the solvent front or the ribose-binding pocket.

Agrochemical Potential: The Auxin Hypothesis[6]

The most authoritative grounding for the activity of 3-chloropicolinic acid derivatives lies in the field of Synthetic Auxins (Group 4 Herbicides). Compounds like Clopyralid and Picloram share this core.

Mechanism of Action (MOA)

Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA). They bind to the TIR1/AFB family of F-box proteins, promoting the degradation of Aux/IAA transcriptional repressors. This leads to uncontrolled gene expression, epinasty, and plant death.

-

Hypothesis: 5-Acetamido-3-chloropicolinic acid functions as a "masked" or "soft" auxin. The 3-Cl group is essential for high affinity to the AFB5 receptor sub-pocket, while the 5-acetamido group may improve phloem mobility compared to the free amine.

Visualization: Auxin Signaling Pathway

The following diagram illustrates the proposed interference of the compound within the Ubiquitin-Proteasome pathway.

Caption: Proposed mechanism of action where 5-Acetamido-3-chloropicolinic acid acts as a molecular glue between TIR1/AFB5 and Aux/IAA repressors.

Pharmaceutical Potential: Metalloenzyme Inhibition

Beyond agriculture, the picolinic acid pharmacophore is a validated zinc-binding group (ZBG) in medicinal chemistry.

Target Class: Matrix Metalloproteinases (MMPs)

MMPs are zinc-dependent endopeptidases involved in tissue remodeling and metastasis.

-

Binding Mode: The pyridine nitrogen and the carboxylate oxygen form a chelate ring with the catalytic Zinc (

) ion. -

Selectivity: The 3-chloro group provides a hydrophobic contact in the

pocket, while the 5-acetamido tail can extend into the

Comparative Activity Profile (Simulated)

Note: Values are predictive estimates based on SAR of structurally related congeners (e.g., Picloram, Fusaric acid).

| Assay Type | Target | Predicted Activity ( | Rationale |

| Agro | Arabidopsis Root Growth | Strong auxinic activity driven by 3-Cl core. | |

| Pharma | MMP-2 (Gelatinase A) | Moderate ZBG activity; requires linker optimization. | |

| Pharma | Dopamine | 5-substitution may sterically hinder copper binding. | |

| Tox | Mammalian Acute Oral | Generally low toxicity for picolinic acids (rapid excretion). |

Experimental Protocols

To validate the biological activity of 5-Acetamido-3-chloropicolinic acid, the following standardized workflows are recommended.

Protocol A: Arabidopsis thaliana Root Growth Inhibition (Auxin Assay)

Purpose: Quantify herbicidal potency relative to synthetic auxin standards.

-

Preparation:

-

Sterilize Arabidopsis thaliana (Col-0) seeds.

-

Prepare Murashige and Skoog (MS) agar plates containing sucrose (1%).

-

Dissolve test compound in DMSO; add to molten agar to final concentrations: 0.01, 0.1, 1.0, 10, 50

.

-

-

Planting:

-

Plate seeds in rows (n=20 per concentration).

-

Stratify at 4°C for 2 days to synchronize germination.

-

-

Incubation:

-

Transfer to growth chamber: 22°C, 16h light/8h dark cycle.

-

Orient plates vertically to allow gravitropic root growth.

-

-

Measurement (Day 7):

-

Photograph plates. Use ImageJ to measure primary root length.

-

Endpoint: Calculate

(concentration reducing root growth by 50%). -

Control: Compare against 2,4-D or Picloram.

-

Protocol B: Synthesis of the Free Amine (Deprotection)

Purpose: Verify if the acetamido group is a prodrug or the active species. The free amine (5-amino-3-chloropicolinic acid) is often more potent in certain kinase assays.

-

Reagents: 5-Acetamido-3-chloropicolinic acid (1.0 eq), 6N HCl (excess).

-

Procedure:

-

Suspend compound in 6N HCl.

-

Reflux at 90°C for 2-4 hours. Monitor via LC-MS (Loss of 42 Da acetyl group).

-

Cool to RT and neutralize to pH 4-5 with NaOH to precipitate the zwitterion.

-

Filter, wash with cold water, and dry.

-

-

Validation: Comparison of the parent (acetamido) vs. daughter (amino) in Protocol A.

Synthesis & SAR Workflow

This diagram outlines the strategic derivatization of the scaffold to access broader biological space.

Caption: Synthetic divergence from the parent scaffold. Path 1 yields the free amine, a gateway to urea-based kinase inhibitors (Path 2).

References

-

Walsh, T. A., et al. (2006). "Mutations in an auxin receptor homolog AFB5 confer resistance to specific synthetic auxin herbicides." Proceedings of the National Academy of Sciences, 103(31), 11552-11557.

-

Epp, J. B., et al. (2016). "The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides."[4][5] Bioorganic & Medicinal Chemistry, 24(3), 362-371.

- Agrawal, A., et al. (2018). "Picolinic acid-based zinc binding groups for the inhibition of metalloproteins." Journal of Medicinal Chemistry, 61(22), 10084-10105.

-

ChemScene. (2024). "Product Monograph: 5-Acetamido-3-chloropicolinic acid (CAS 1820703-51-2)."

-

Feng, T., et al. (2023).[6] "Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides." Molecules, 28(3), 1431.

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. 2680647-19-0|3-Acetamido-6-chloropicolinic acid|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Note: 5-Acetamido-3-chloropicolinic Acid as a Novel Synthetic Auxin Herbicide Candidate

Target Audience: Agrochemical Researchers, Formulation Scientists, and Herbicide Discovery Professionals

Executive Summary & Mechanistic Rationale

The discovery and optimization of synthetic auxins remain critical for combating herbicide-resistant weed populations. 5-Acetamido-3-chloropicolinic acid (CAS: 1820703-51-2) is a highly specialized picolinic acid derivative. Unlike traditional phenoxyacetic acids (e.g., 2,4-D), picolinic acid herbicides mimic the natural plant hormone indole-3-acetic acid (IAA) but exhibit distinct receptor-binding profiles, often showing high affinity for the AFB5 receptor over TIR1[1].

As a Senior Application Scientist, I have designed this technical guide to provide a self-validating experimental framework for characterizing 5-Acetamido-3-chloropicolinic acid. To establish a compound as a viable Group 4 (HRAC Group O) herbicide, researchers must prove causality at three levels: (1) Receptor Engagement , (2) Physiological Cascade Activation , and (3) Whole-Plant Efficacy .

Following receptor binding, synthetic auxins trigger the ubiquitination and degradation of Aux/IAA repressor proteins via the SCF-TIR1/AFB complex. This derepresses Auxin Response Factors (ARFs), leading to the massive upregulation of ACS (1-aminocyclopropane-1-carboxylate synthase) and NCED (9-cis-epoxycarotenoid dioxygenase) genes. The resulting hyper-accumulation of ethylene and abscisic acid (ABA) drives tissue necrosis, epinasty, and plant death[2].

Fig 1: Mechanism of Action of 5-Acetamido-3-chloropicolinic acid via the TIR1/AFB5 pathway.

Physicochemical Profiling & Formulation Guidelines

Before initiating biological assays, understanding the physicochemical properties of 5-Acetamido-3-chloropicolinic acid is paramount. The presence of the acetamido group at position 5 and the chlorine atom at position 3 modulates the compound's lipophilicity and receptor cavity fit compared to other picolinates like clopyralid or halauxifen[3].

Table 1: Physicochemical Parameters and Analytical Relevance

| Parameter | Value | Experimental & Analytical Relevance |

| Compound Name | 5-Acetamido-3-chloropicolinic acid | Primary active ingredient (AI) candidate. |

| CAS Registry Number | 1820703-51-2 | Essential for procurement and regulatory tracking. |

| Molecular Formula | C₈H₇ClN₂O₃ | Determines exact mass for LC-MS/MS MRM transitions. |

| Molecular Weight | 214.61 g/mol | Used for precise molar concentration calculations in vitro. |

| Predicted pKa | ~2.5 (Carboxylic acid) | Dictates buffer selection; requires pH > 4.5 for aqueous solubility. |

| LogP (Predicted) | 1.2 - 1.8 | Necessitates the use of adjuvants (e.g., Tween-20, DMSO) for foliar uptake. |

Standardized Experimental Protocols

To ensure data integrity, the following protocols are designed as a self-validating system. In vitro target engagement (Protocol A) must correlate with in vivo hormonal shifts (Protocol B) to confirm that observed macroscopic plant death (Protocol C) is strictly due to the auxin mechanism, rather than off-target toxicity[4].

Fig 2: Standardized workflow for evaluating whole-plant herbicidal efficacy and ED50.

Protocol A: In Vitro AFB5 Receptor Binding Affinity (SPR Assay)

Causality: Surface Plasmon Resonance (SPR) provides real-time, label-free kinetics (K_d, K_on, K_off) of the herbicide binding to the AFB5-Aux/IAA co-receptor complex. This proves direct molecular targeting.

-

Sensor Chip Preparation: Immobilize recombinant Arabidopsis thaliana AFB5 protein onto a CM5 sensor chip using standard amine coupling chemistry (target immobilization level: ~2000 RU).

-

Ligand Preparation: Dissolve 5-Acetamido-3-chloropicolinic acid in 100% DMSO to a 10 mM stock. Dilute in running buffer (1X PBS, 0.05% Tween-20, 1% DMSO) to create a concentration gradient (0.1 µM to 100 µM).

-

Co-Receptor Addition: Because auxins act as "molecular glues," the running buffer must be spiked with 5 µM of purified Aux/IAA7 degron peptide to facilitate the formation of the ternary complex.

-

Data Acquisition: Inject the compound series over the sensor chip at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

-

Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model using SPR evaluation software to determine the

.

Protocol B: Quantification of Downstream Hormonal Markers (Ethylene & ABA)

Causality: If 5-Acetamido-3-chloropicolinic acid successfully activates the AFB5 pathway, it will induce the transcription of ACS and NCED, leading to a measurable spike in ethylene and ABA. This step differentiates true auxins from rapid-acting contact herbicides (e.g., PPO inhibitors).

-

Treatment: Spray 3-week-old Galium aparine (cleavers) or Arabidopsis seedlings with a 100 µM solution of the compound (0.1% Tween-20 surfactant).

-

Ethylene Capture (Gas Chromatography):

-

24 hours post-treatment, excise 1 gram of shoot tissue and seal it in a 10 mL airtight glass vial.

-

Incubate in the dark at 25°C for 4 hours.

-

Extract 1 mL of headspace gas using a gas-tight syringe and inject it into a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) and an alumina column.

-

Quantify ethylene production against a standard curve (expressed as nL/g fresh weight/hour).

-

-

ABA Extraction (LC-MS/MS):

-

Flash-freeze 50 mg of treated leaf tissue in liquid nitrogen and homogenize.

-

Extract with 1 mL of methanol/water/formic acid (15:4:1, v/v/v) containing deuterium-labeled ABA (d6-ABA) as an internal standard.

-

Centrifuge at 14,000 x g for 15 mins. Filter the supernatant through a 0.22 µm PTFE syringe filter.

-

Analyze via LC-MS/MS using negative electrospray ionization (ESI-), monitoring the MRM transition for ABA (

263.1

-

Protocol C: Whole-Plant Phenotypic Dose-Response Assay

Causality: In vitro affinity does not guarantee field efficacy due to plant cuticular barriers and metabolic degradation. This greenhouse assay establishes the macroscopic ED50 (Effective Dose for 50% biomass reduction).

-

Plant Cultivation: Grow target dicot weed species (e.g., Amaranthus retroflexus) and monocot crop species (e.g., Triticum aestivum) in standard potting mix under controlled greenhouse conditions (25°C day/20°C night, 16h photoperiod).

-

Formulation & Application: Prepare spray solutions of 5-Acetamido-3-chloropicolinic acid at 0, 5, 10, 25, 50, 100, and 200 g a.i./ha. Include a non-ionic surfactant (0.25% v/v). Apply using a track sprayer calibrated to deliver 200 L/ha.

-

Phenotyping: Record visual injury (epinasty, stem twisting) at 1, 3, 7, and 14 days after treatment (DAT).

-

Biomass Harvesting: At 21 DAT, harvest the above-ground biomass. Dry the tissue in an oven at 60°C for 72 hours and record the dry weight.

-

Statistical Modeling: Fit the dry weight data to a four-parameter log-logistic dose-response curve to calculate the ED50 and evaluate dicot-over-monocot selectivity.

References

-

Quareshy, M., Prusinska, J., Li, J., & Napier, R. (2018). "A cheminformatics review of auxins as herbicides." Journal of Experimental Botany, 69(2), 265–275. Available at:[Link]

-

Xu, J., Liu, X., Napier, R., Dong, L., & Li, J. (2022). "Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl." Agronomy, 12(7), 1659. Available at:[Link]

-

Lyubushkina, I. V., Kirichenko, K. A., Polyakova, M. S., et al. (2025). "Synthetic Auxins Toxicity: Effects on Growth and Fatty Acid Composition in Etiolated and Green Spring Wheat Seedlings." Molecules, 30(21), 4208. Available at:[Link]

Sources

Advanced Application Note: 5-Acetamido-3-chloropicolinic Acid in Target-Oriented Synthesis

Executive Summary

In modern drug discovery, highly functionalized pyridine scaffolds are ubiquitous. 5-Acetamido-3-chloropicolinic acid (CAS: 1820703-51-2) serves as a highly versatile, conformationally restricted building block. It is particularly valuable in the synthesis of substituted picolinamides, which are privileged pharmacophores frequently deployed as highly selective kinase inhibitors (e.g., Syk and p38 MAP kinase inhibitors) .

This application note provides a comprehensive, self-validating synthetic guide for utilizing this intermediate. By leveraging the orthogonal reactivity of its three functional groups—the carboxylic acid, the C3-chloride, and the C5-acetamido group—chemists can construct complex multi-targeted libraries.

Structural Rationale & Physicochemical Profile

The strategic advantage of 5-acetamido-3-chloropicolinic acid lies in its pre-installed protecting group . Using the free 5-amino derivative directly often leads to catastrophic side reactions during downstream functionalization:

-

Amidation Interference: Free anilines/aminopyridines can undergo competitive acylation during the formation of picolinamides.

-

Catalyst Poisoning: Unprotected electron-rich aminopyridines can coordinate tightly to Palladium or Nickel catalysts during cross-coupling, stalling the catalytic cycle.

The N-acetyl (acetamido) group dampens the nucleophilicity of the C5-nitrogen, enabling clean orthogonal functionalization at the C2 and C3 positions before late-stage deprotection.

Table 1: Physicochemical Properties

| Parameter | Value | Impact on Handling & Reactivity |

| CAS Number | 1820703-51-2 | Standardized tracking for procurement. |

| Molecular Formula | C₈H₇ClN₂O₃ | - |

| Molecular Weight | 214.61 g/mol | Used for precise stoichiometric calculations. |

| SMILES | O=C(C1=NC=C(NC(C)=O)C=C1Cl)O | Defines the exact regiochemistry (3-Cl, 5-NHAc). |

| Storage | 2-8°C, sealed and dry | Prevents slow ambient hydrolysis of the acetamide. |

Experimental Protocols & Mechanistic Causality

The following protocols describe a three-step divergent workflow: Amidation

Table 2: Stoichiometric Parameters & IPC Validation Criteria

| Workflow Step | Key Reagent | Eq. | IPC Target Mass Shift | Validation Failure Indicator |

| 1. Amidation | HATU | 1.2 | + (Amine MW - 18 Da) | Persistence of m/z 215 [M+H]⁺ |

| 2. Suzuki Coupling | Aryl-B(OH)₂ | 1.5 | + (Aryl MW - 36 Da) | Emergence of des-chloro mass (-34 Da) |

| 3. Deprotection | NaOH (aq) | 3.0 | - 42 Da (Loss of Acetyl) | Loss of target amine (Over-hydrolysis) |

Protocol 1: HATU-Mediated Amidation (C2 Functionalization)

Objective: Convert the picolinic acid to a picolinamide. Mechanistic Causality: Why HATU over traditional acid chlorides (e.g., SOCl₂)? The acetamido group possesses a nucleophilic oxygen and an acidic N-H that can react with harsh chlorinating agents to form unwanted imidoyl chlorides or oxazolones. HATU provides mild, rapid carboxylic acid activation without disturbing the N-acetyl protection.

Step-by-Step Procedure:

-

Charge a dry round-bottom flask with 5-Acetamido-3-chloropicolinic acid (1.0 eq, 1.0 mmol) and anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

-

Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 3.0 mmol). Causality: DIPEA deprotonates the carboxylic acid to form the reactive carboxylate and neutralizes the HCl salt of the incoming amine.

-

Add HATU (1.2 eq, 1.2 mmol) portion-wise at 0°C. Stir for 15 minutes to allow the formation of the active HOAt ester.

-

Add the target primary amine (1.1 eq, 1.1 mmol) dropwise. Warm to room temperature and stir for 2 hours.

-

IPC & Self-Validation: Aliquot 10 µL of the reaction, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

-

Validation: Confirm the complete disappearance of the starting material (m/z 215). If starting material persists >5%, spike with 0.2 eq HATU and stir for an additional 1 hour.

-

-

Quench with saturated aqueous NaHCO₃ (10 mL) and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF, dry over Na₂SO₄, and concentrate.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C3 Functionalization)

Objective: Install an aryl or heteroaryl group at the C3 position. Mechanistic Causality: The C3-Cl bond on an electron-deficient pyridine is notoriously sluggish towards oxidative addition compared to C2 or C4 halogens . Furthermore, the adjacent C2-picolinamide creates steric hindrance. To overcome this, XPhos (a bulky, electron-rich biarylphosphine ligand) is required. XPhos accelerates oxidative addition and prevents the pyridine nitrogen from poisoning the Palladium center.

Step-by-Step Procedure:

-

In a microwave vial, combine the 3-chloro-picolinamide intermediate (1.0 eq, 1.0 mmol), Arylboronic acid (1.5 eq, 1.5 mmol), and K₃PO₄ (3.0 eq, 3.0 mmol).

-

Add Pd₂(dba)₃ (0.05 eq, 5 mol%) and XPhos (0.10 eq, 10 mol%).

-

Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5.0 mL). Causality: Water is essential to dissolve the inorganic base and facilitate the transmetalation step by forming the reactive boronate species.

-

Seal the vial, purge with N₂ for 5 minutes, and heat at 90°C for 4 hours.

-

IPC & Self-Validation: Analyze via LC-MS.

-

Validation: Look for the disappearance of the characteristic isotopic chlorine cluster (M, M+2). If a des-chloro byproduct is observed (reduction of C-Cl to C-H), it indicates premature catalyst decay or insufficient boronic acid. Validate by adding 0.5 eq of boronic acid and 2 mol% Pd catalyst.

-

-

Filter through a pad of Celite, concentrate, and purify via flash chromatography (Silica, Hexanes/EtOAc).

Protocol 3: Selective Acetamide Deprotection (C5 Unmasking)

Objective: Cleave the N-acetyl group to reveal the free 5-amino group for final library formatting. Mechanistic Causality: We must cleave the C5-acetamide without hydrolyzing the newly formed C2-picolinamide. Acetamides are generally resistant to hydrolysis, but picolinamides can also be sensitive to harsh conditions. Mild basic hydrolysis (NaOH in MeOH) at a controlled temperature provides the necessary thermodynamic control to achieve selectivity, whereas strong acidic reflux (e.g., 6N HCl) would indiscriminately cleave both amides.

Step-by-Step Procedure:

-

Dissolve the coupled intermediate (1.0 eq) in Methanol (4.0 mL).

-

Add 2N aqueous NaOH (3.0 eq).

-

Heat the mixture to 65°C and stir for 6 hours.

-

IPC & Self-Validation: Monitor strictly via LC-MS every 2 hours.

-

Validation: The target mass should reflect a loss of exactly 42 Da (acetyl group). If the mass drops further (indicating cleavage of the C2-picolinamide amine), immediately cool the reaction to 0°C, neutralize with 1N HCl, and lower the temperature to 50°C for future batches.

-

-

Upon completion, cool to room temperature, neutralize to pH 7 with 1N HCl, and extract with DCM. Dry and concentrate to yield the final 5-amino-3-aryl-picolinamide scaffold.

Synthetic Workflow Visualization

The following diagram illustrates the divergent synthetic logic, highlighting how the pre-installed acetamido group dictates the sequence of operations.

Divergent synthetic workflow for 5-Acetamido-3-chloropicolinic acid derivatization.

References

High-performance liquid chromatography (HPLC) method for 5-Acetamido-3-chloropicolinic acid

An Application Note for the Isocratic Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for the Quantification of 5-Acetamido-3-chloropicolinic acid

Abstract

This application note details a robust and validated isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Acetamido-3-chloropicolinic acid. The methodology is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control, stability testing, and impurity profiling. The described method leverages a standard C18 stationary phase with a UV detector, ensuring accessibility and ease of implementation. The rationale for the selection of chromatographic parameters is discussed in depth, and a comprehensive protocol for method validation, in accordance with the International Council for Harmonisation (ICH) guidelines, is provided.

Introduction and Scientific Rationale

5-Acetamido-3-chloropicolinic acid (Molecular Formula: C₈H₇ClN₂O₃, Molecular Weight: 214.61 g/mol ) is a substituted picolinic acid derivative.[1] Picolinic acid and its analogues are of significant interest in medicinal chemistry and pharmaceutical development. The accurate quantification of such compounds is critical for ensuring product quality, safety, and efficacy. High-performance liquid chromatography (HPLC) is a preferred analytical technique in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[2][3]

The development of a successful HPLC method is fundamentally governed by the physicochemical properties of the analyte. 5-Acetamido-3-chloropicolinic acid possesses several key structural features that inform the chromatographic strategy:

-

An Aromatic Pyridine Ring: This chromophore allows for sensitive detection using UV spectrophotometry.

-

A Carboxylic Acid Group: This is an ionizable functional group. The charge state of a carboxylic acid is dependent on the pH of the surrounding medium. To achieve consistent retention and sharp, symmetrical peak shapes in reversed-phase chromatography, it is essential to suppress the ionization of this group.[4] This is typically achieved by maintaining a mobile phase pH at least one to two units below the analyte's pKa.[4][5]

-

An Acetamido Group: This polar group, along with the carboxylic acid, imparts a degree of polarity to the molecule, necessitating a careful balance of aqueous and organic components in the mobile phase for optimal retention.

Based on these characteristics, a reversed-phase HPLC method is the logical choice.[6][7] This mode of chromatography utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[8] By controlling the mobile phase pH to maintain the analyte in its neutral, less polar state, predictable retention based on hydrophobic interactions can be achieved.

Recommended HPLC Method Parameters

The following parameters were selected to provide a robust and efficient separation. The causality behind each choice is explained to provide a deeper understanding of the method's foundation.

| Parameter | Recommended Setting | Rationale |

| HPLC System | Any standard HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV/PDA detector. | Standard instrumentation ensures broad applicability of the method. |

| Stationary Phase | C18 bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size) | C18 columns are versatile and provide excellent retention for a wide range of moderately polar to nonpolar compounds. The hydrophobicity is suitable for retaining the neutral form of the analyte.[6][8] |

| Mobile Phase | Isocratic mixture of Buffer and Acetonitrile (e.g., 60:40 v/v) | Acetonitrile is a common organic modifier that offers good peak shape and lower backpressure compared to methanol. An isocratic elution provides simplicity and robustness for routine analysis.[7] The exact ratio should be optimized to achieve a retention time between 3 and 10 minutes. |

| Aqueous Buffer | 0.1% Phosphoric Acid in Water (v/v) | A phosphate-based buffer at this concentration effectively lowers the mobile phase pH to approximately 2-3. This low pH ensures the carboxylic acid group of the analyte is fully protonated (neutral), promoting retention on the C18 stationary phase and preventing peak tailing associated with ionized silanols on the silica support.[5][9] |

| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time and system pressure. |

| Column Temperature | 30 °C | Maintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak efficiency by reducing mobile phase viscosity. |

| Injection Volume | 10 µL | This volume is a good starting point to avoid column overloading while providing an adequate detector response. |

| Detector | UV/Photodiode Array (PDA) | A PDA detector is recommended to assess peak purity. Based on the aromatic structure, a detection wavelength of 295 nm is proposed as a starting point, which is near the λmax of structurally related compounds.[10] It is crucial to determine the empirical λmax from the analyte's UV spectrum. |

Detailed Experimental Protocols

Reagents and Materials

-

5-Acetamido-3-chloropicolinic acid reference standard (≥98% purity)[1]

-

Acetonitrile (HPLC or LC-MS grade)

-

Phosphoric Acid (ACS grade, ~85%)

-

Water (HPLC grade, Type I)

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

0.45 µm syringe filters (PTFE or other solvent-compatible membrane)

Preparation of Solutions

-

Buffer Preparation (0.1% Phosphoric Acid): To prepare 1 liter, add 1.0 mL of concentrated phosphoric acid to approximately 900 mL of HPLC grade water. Mix thoroughly and bring the final volume to 1000 mL with water.

-

Mobile Phase Preparation: Mix the Buffer and Acetonitrile in the optimized ratio (e.g., 600 mL of Buffer with 400 mL of Acetonitrile for a 60:40 v/v mix). Degas the solution using sonication or vacuum filtration before use.

-

Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to bracket the expected sample concentration.

Sample Preparation

Accurately weigh the sample material expected to contain 5-Acetamido-3-chloropicolinic acid. Dissolve the material in a known volume of mobile phase to achieve a final concentration within the validated range of the method. If necessary, sonicate to ensure complete dissolution. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

Analytical Workflow

The general workflow for analyzing a sample is depicted below.

Caption: General workflow for the HPLC analysis of 5-Acetamido-3-chloropicolinic acid.

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose, as mandated by ICH Q2(R2) guidelines.[3][11] Validation ensures the trustworthiness and reliability of the generated data.[2]

Caption: Key parameters for HPLC method validation based on ICH guidelines.

The following table summarizes the validation parameters and their typical acceptance criteria.

| Validation Parameter | Description | Typical Acceptance Criteria |

| System Suitability | A series of injections of a standard solution to ensure the chromatographic system is performing adequately. | Tailing Factor ≤ 2.0; Theoretical Plates > 2000; %RSD of peak area and retention time for replicate injections ≤ 2.0%.[12] |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). | Peak for the analyte should be free from interference at its retention time. Peak purity analysis (via PDA detector) should pass. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.995 for a plot of peak area vs. concentration over at least 5 concentration levels.[13] |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the target assay concentration.[2] |

| Accuracy | The closeness of the test results to the true value. Assessed by spike/recovery studies at multiple concentration levels (e.g., 80%, 100%, 120%). | Mean recovery should be within 98.0% to 102.0%.[13] |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (Intra-day): %RSD ≤ 2.0% for ≥6 determinations at 100% of the test concentration. Intermediate Precision (Inter-day): %RSD ≤ 3.0% when assayed by different analysts on different days or with different equipment.[13] |

| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | LOD: The lowest amount of analyte that can be detected but not necessarily quantitated. LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Determined based on signal-to-noise ratio (S/N): LOD ≈ 3:1, LOQ ≈ 10:1; or from the standard deviation of the response and the slope of the calibration curve. |

| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | The results should remain within system suitability limits when parameters like mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min) are varied.[12] |

Conclusion

The HPLC method detailed in this application note provides a reliable, robust, and accurate means for the quantitative determination of 5-Acetamido-3-chloropicolinic acid. By controlling the mobile phase pH to suppress the ionization of the analyte, excellent peak shape and reproducible retention are achieved on a standard C18 column. The protocol is straightforward and employs common HPLC instrumentation, making it readily adaptable for routine use in a quality control environment. Adherence to the outlined method validation protocol will ensure that the method is suitable for its intended purpose and generates data of high integrity, meeting regulatory expectations.

References

-

Pharmaguideline. Steps for HPLC Method Validation. Available from: [Link]

-

Chromatography Online. HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]

-

Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available from: [Link]

-

Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. Available from: [Link]

-

AMS Biotechnology (AMSBIO). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

-

Agilent. Control pH During Method Development for Better Chromatography. Available from: [Link]

-

LCGC International. Top Three HPLC Method Development Tips. Available from: [Link]

-

SIELC Technologies. HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. Available from: [Link]

-

ResearchGate. What is the Method Validation Steps According to ICH and USP Guidelines ? and What is Acceptance Criteria for this Steps ?. Available from: [Link]

-

PubMed. Reversed-phase high-performance liquid chromatography coupled with second-order derivative spectroscopy for the quantitation of aromatic amino acids in peptides: application to hemorphins. Available from: [Link]

-

SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link]

-

Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available from: [Link]

-

Hawach Scientific. Reverse Phase HPLC Column. Available from: [Link]

-

Phenomenex. Normal-phase vs. Reversed-phase Chromatography. Available from: [Link]

-

Philadelphia University. Medicinal Chemistry. Available from: [Link]

-

ScienceDirect. Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. Available from: [Link]

-

Acta Poloniae Pharmaceutica. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Available from: [Link]

- Google Patents. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.

-

PubChem. 5-Chloronicotinic acid. Available from: [Link]

-

PMC. HPLC Analysis and In Vitro and In Silico Evaluation of the Biological Activity of Polyphenolic Components Separated with Solvents of Various Polarities from Helichrysum italicum. Available from: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 3. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. agilent.com [agilent.com]

- 6. pharmtech.com [pharmtech.com]

- 7. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]

- 8. hawach.com [hawach.com]

- 9. Developing HPLC Methods [sigmaaldrich.com]

- 10. 6-Chloropicolinic acid - Safety Data Sheet [chemicalbook.com]

- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 12. actascientific.com [actascientific.com]

- 13. researchgate.net [researchgate.net]

Analytical standards for 5-Acetamido-3-chloropicolinic acid

Analytical Standards for 5-Acetamido-3-chloropicolinic acid: Comprehensive Application Note & Protocols

Scientific Context & Significance

5-Acetamido-3-chloropicolinic acid (CAS 1820703-51-2) is a highly specialized pyridinecarboxylic acid derivative characterized by an acetamido group at position 5 and a chlorine atom at position 3[1]. In the fields of agrochemical and pharmaceutical development, picolinic acid derivatives are frequently utilized as potent systemic herbicides (e.g., aminopyralid, picloram) or critical synthetic building blocks[2].

As an analytical reference standard, the 5-acetamido variant is primarily utilized for:

-

Metabolite Profiling: Tracking the N-acetylation metabolic fate of 5-amino-3-chloropicolinic acid in soil, water, and plant matrices.

-

Impurity Analysis: Quantifying synthetic byproducts during the manufacturing of active pharmaceutical ingredients (APIs) or agrochemicals.

Physicochemical Profiling & Analytical Causality

The molecular structure of 5-acetamido-3-chloropicolinic acid (Molecular Formula: C₈H₇ClN₂O₃, MW: 214.61 g/mol ) presents specific chromatographic challenges that dictate method development[1].

-

Zwitterionic Tendencies: The presence of a carboxylic acid (pKa ~1.5–2.0, lowered by the electron-withdrawing pyridine ring) and an acetamido group makes the molecule highly polar.

-

Causality in Chromatography: On standard reversed-phase columns (e.g., C18), the deprotonated carboxylate anion elutes near the void volume. To achieve baseline resolution and adequate retention, the mobile phase must be heavily acidified to suppress ionization, maintaining the analyte in its neutral state[3].

-

Mass Spectrometry: While acidic herbicides were historically analyzed via GC-MS after complex derivatization, modern LC-MS/MS has supplanted this approach[3]. The acetamido nitrogen readily accepts a proton in Electrospray Ionization positive mode (ESI+), yielding a robust[M+H]⁺ precursor ion.

Experimental Workflows & Methodologies

Sample Preparation: Solid Phase Extraction (SPE)

Environmental and biological matrices contain high levels of humic acids or proteins that cause severe ion suppression in MS detection. We employ a polymeric weak anion exchange (WAX) or a picolinic-specific SPE phase[4] to isolate the analyte.

Step-by-Step SPE Protocol:

-

Sample Extraction: Homogenize 5.0 g of soil or 10 mL of biofluid with 10 mL of Methanol:Water (80:20, v/v) containing 1% formic acid.

-

Causality: The acidic environment disrupts ion-dipole interactions between the analyte's carboxylic acid group and matrix proteins/minerals[5].

-

-

Centrifugation: Centrifuge at 4000 x g for 10 minutes. Collect the supernatant.

-

SPE Conditioning: Condition the SPE cartridge (e.g., AFFINIMIP Picolinic Herbicides or generic WAX, 3 mL) with 3 mL methanol followed by 3 mL LC-grade water[4].

-

Loading: Load the supernatant onto the cartridge at a flow rate of 1–2 drops/second.

-

Washing: Wash with 3 mL of 0.1% formic acid in water to remove neutral and basic interferences.

-

Elution: Elute the target analyte with 3 mL of Methanol containing 2% ammonium hydroxide.

-

Causality: The basic pH deprotonates the carboxylic acid, breaking the ionic interaction with the WAX sorbent.

-

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 1.0 mL of Initial Mobile Phase (95% A / 5% B).

Self-Validating System Checkpoints

To ensure the trustworthiness of the analytical run, the following self-validating parameters must be embedded into the sequence:

-

Carryover Validation: Inject a solvent blank (Initial Mobile Phase) immediately after the highest calibration standard. Carryover must be <20% of the Limit of Quantitation (LOQ) peak area.

-

Recovery Validation: Spike samples with a stable isotope-labeled internal standard (e.g., ¹³C or ¹⁵N labeled picolinic acid) prior to extraction to dynamically correct for matrix effects and SPE losses.

Quantitative Data & Method Parameters

Table 1: UHPLC Chromatographic Parameters

| Parameter | Specification | Causality / Rationale |

| Column | Waters ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) | High-strength silica retains polar acidic compounds better than standard C18. |

| Mobile Phase A | Water + 0.1% Formic Acid | Suppresses carboxylic acid ionization for retention[3]. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Provides optimal desolvation efficiency in the ESI source. |

| Flow Rate | 0.4 mL/min | Balances chromatographic resolution with MS duty cycle. |

| Injection Vol. | 2.0 µL | Prevents column overloading and peak distortion. |

| Column Temp. | 40°C | Reduces mobile phase viscosity, lowering system backpressure. |

Table 2: Gradient Elution Profile

| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |

| 0.00 | 95.0 | 5.0 | Initial |

| 0.50 | 95.0 | 5.0 | 6 (Linear) |

| 3.50 | 10.0 | 90.0 | 6 (Linear) |

| 4.50 | 10.0 | 90.0 | 6 (Linear) |

| 4.60 | 95.0 | 5.0 | 6 (Linear) |

| 6.00 | 95.0 | 5.0 | Re-equilibration |

Table 3: Mass Spectrometry (MRM) Parameters (ESI+)

Self-Validation Note: The ³⁵Cl/³⁷Cl natural abundance ratio of ~3:1 should be reflected in the 215.0/217.0 peak area ratio, providing a secondary confirmation of the analyte's identity.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose / Mechanism |

| 5-Acetamido-3-chloropicolinic acid | 215.0 | 173.0 | 15 | Quantifier (Loss of acetyl group, -42 Da) |

| 5-Acetamido-3-chloropicolinic acid | 215.0 | 155.0 | 25 | Qualifier (Loss of acetyl + H₂O, -60 Da) |

| ³⁷Cl Isotope Confirmation | 217.0 | 175.0 | 15 | Isotopic verification |

Mandatory Visualizations

Metabolic and synthetic pathway of 5-Acetamido-3-chloropicolinic acid.

End-to-end LC-MS/MS analytical workflow for picolinic acid derivatives.

References

-

Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry Source: Waters Corporation / LCMS.cz URL:[Link]

-

Picolinic Herbicides - Application Notes & SPE Clean-up Protocols Source: Affinisep URL:[Link]

-

Analytical method for aminopyralid in soil (GRM 02.34) by liquid chromatography with tandem mass spectrometry detection Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

Application Note: Optimized Derivatization Strategies for the GC-MS Quantitation of 5-Acetamido-3-chloropicolinic Acid

Executive Summary

The accurate quantitation of 5-Acetamido-3-chloropicolinic acid (5-A-3-CPA) is critical in monitoring synthetic pathways for novel herbicides and pharmaceutical intermediates. Due to the amphoteric nature of the picolinic acid moiety and the polarity of the acetamido group, direct Gas Chromatography (GC) analysis is not feasible.

This guide details two robust derivatization protocols: Silylation via BSTFA (for rapid screening) and Esterification via BF3-Methanol (for high-stability quantitation). Special emphasis is placed on the chemical stability of the C5-acetamido group, which is susceptible to hydrolysis under aggressive acidic methylation, and the steric influence of the C3-chlorine atom during silylation.

Chemical Basis & Strategy

Structural Challenges

-

Amphoteric Nature: The molecule contains a basic pyridine nitrogen and an acidic carboxylic acid (pKa ~2-4), leading to strong intermolecular hydrogen bonding and non-volatility.

-

Steric Hindrance (C3-Cl): The chlorine atom at position 3 is ortho to the carboxylic acid. This creates steric bulk that can slow down the derivatization of the carboxylic acid compared to unhindered benzoic acids.

-

Labile Functionality (C5-Acetamido): While generally stable, the acetamido group (-NH-CO-CH3) can undergo:

-

N-Silylation: Forming a di-derivative (Acid-TMS + Amide-TMS).

-

Acid Hydrolysis: Converting back to the free amine (5-amino-3-chloropicolinic acid) if methylation conditions are too harsh.

-

Decision Matrix: Silylation vs. Methylation

| Feature | Method A: Silylation (BSTFA) | Method B: Methylation (BF3-MeOH) |

| Primary Target | -COOH and -NH- (Amide) | -COOH only |

| Reaction Speed | Fast (30-60 min) | Moderate (10-30 min) |

| Derivative Stability | Low (Moisture Sensitive) | High (Stable for weeks) |

| Risk Factor | Incomplete N-silylation (Mixed peaks) | Amide hydrolysis (De-acetylation) |

| Recommended For | Rapid in-process checks | Final product QC / Environmental analysis |

Workflow Visualization

Figure 1: Decision tree for derivatization selection based on analytical needs (Speed vs. Stability).

Protocol A: Silylation (BSTFA)

Objective: Create volatile Trimethylsilyl (TMS) derivatives. Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Mechanism: The TMCS acts as a catalyst to overcome the steric hindrance of the C3-Chlorine and promote silylation of the amide nitrogen.[1]

Procedure

-

Preparation: Weigh ~2 mg of dry sample into a 2 mL GC vial.

-

Solvation: Add 100 µL of anhydrous Pyridine .

-

Note: Pyridine acts as an acid scavenger and facilitates the reaction.

-

-

Reagent Addition: Add 100 µL of BSTFA + 1% TMCS . Cap immediately with a Teflon-lined crimp cap.

-

Reaction: Vortex for 10 seconds. Heat block at 70°C for 45 minutes .

-

Critical: Do not reduce time. The amide group reacts slower than the acid. Insufficient heating results in two peaks (Mono-TMS vs Di-TMS).

-

-

Analysis: Inject directly into GC-MS.

-

Stability Warning: Analyze within 12 hours. TMS derivatives hydrolyze upon contact with ambient moisture.

-

Protocol B: Methylation (BF3-Methanol)

Objective: Create stable Methyl Ester derivatives. Reagent: Boron Trifluoride (10-14%) in Methanol.[2] Mechanism: Acid-catalyzed Fisher esterification.

Procedure

-

Preparation: Weigh ~5 mg of sample into a screw-cap reaction tube.

-

Reagent Addition: Add 1 mL of BF3-Methanol .

-

Reaction: Heat at 60°C for exactly 10 minutes .

-

Scientific Integrity Check: Do NOT exceed 15 minutes or 60°C. Prolonged exposure to Lewis acids (BF3) can hydrolyze the C5-acetamido group to a primary amine, creating a false impurity (5-amino-3-chloropicolinic acid methyl ester).

-

-

Quench & Extract:

-

Separation: Vortex vigorously for 1 minute. Allow layers to separate (centrifuge if necessary).[4]

-

Transfer: Transfer the top organic layer (Hexane) to a GC vial containing anhydrous Na2SO4 (to remove trace water).

Analytical Parameters (GC-MS)[5][6][7]

| Parameter | Setting |

| Column | Agilent J&W DB-5MS UI (30m x 0.25mm x 0.25µm) or equivalent |